4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles . Triazoles are a class of five-membered ring heterocyclic compounds containing three nitrogen atoms. The specific structure of this compound suggests that it may have interesting chemical properties and potential applications .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon between the nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the triazole ring, ethyl group, methoxyphenyl group, and thiol group in “this compound” would be expected to influence its properties .Scientific Research Applications
Molecular Docking and Anticancer Activity
One study focuses on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, investigating their anti-cancer properties as EGFR inhibitors. These compounds, including variations of the 1,2,4-triazole structure, were analyzed for their potential to bind to the EGFR binding pocket, showing promising anti-cancer activity through inter-molecular hydrogen bonds with significant binding affinities. This research demonstrates the compound's relevance in developing new cancer therapies by targeting specific molecular pathways (Karayel, 2021).
Antimicrobial Activities
Another study synthesizes and evaluates the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were assessed for their effectiveness against various microorganisms, with some showing good to moderate antimicrobial properties. This suggests potential applications in developing novel antimicrobial agents, highlighting the chemical's versatility in addressing microbial resistance challenges (Bektaş et al., 2010).
Oxidative Stress Modulation
Research on thiazolo[3,2-b]-1,2,4-triazoles explores their protective effects against ethanol-induced oxidative stress in mice. This study indicates that certain derivatives can significantly ameliorate peroxidative injury in tissues, suggesting potential therapeutic applications in managing oxidative stress-related conditions (Aktay et al., 2005).
Corrosion Inhibition
Investigations into benzimidazole derivatives, including those related to 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, have identified their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies reveal how such compounds can significantly reduce corrosion rates, providing insights into their potential industrial applications in protecting metals against corrosion (Yadav et al., 2013).
Mechanism of Action
properties
IUPAC Name |
4-ethyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWIYTQTBIVIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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